methyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.08644947 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
Research has been dedicated to the synthesis of novel derivatives of thiazolopyrimidine, such as the compound , demonstrating various methods to achieve these complex molecules. For instance, one study outlined the synthesis of ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5- dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives, characterizing them through IR, 1H NMR, 13C NMR, LCMS mass, and C, H, N analyses (Maddila et al., 2012). This research underscores the intricate synthetic routes and the comprehensive analytical techniques employed to elucidate the structures of these compounds.
Biological Activities
Several studies have explored the biological activities of thiazolopyrimidine derivatives, investigating their potential as antimicrobial, anti-inflammatory, and analgesic agents. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibition and analgesic effects (Abu‐Hashem et al., 2020). These findings highlight the therapeutic potential of these compounds in treating inflammation and pain.
Chemical and Spectroscopic Analysis
Research has also focused on the detailed chemical and spectroscopic analysis of thiazolopyrimidine derivatives to understand their electronic, chemical properties, and reactivity. A study on ethyl-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (EMTP) provided extensive DFT calculations, spectroscopic, electronic, and chemical properties analysis, along with molecular docking simulations to predict its antimicrobial activity (Smitha et al., 2021). This demonstrates the application of computational and spectroscopic techniques in predicting the behavior and potential applications of these compounds.
Properties
IUPAC Name |
methyl (2Z)-2-[(2-ethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-4-28-15-9-6-5-8-14(15)12-17-20(25)24-19(16-10-7-11-29-16)18(21(26)27-3)13(2)23-22(24)30-17/h5-12,19H,4H2,1-3H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLBSOGCQNTBQF-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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